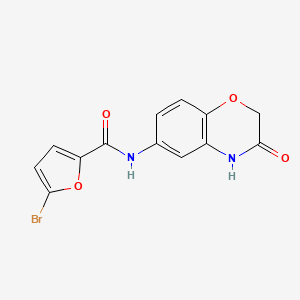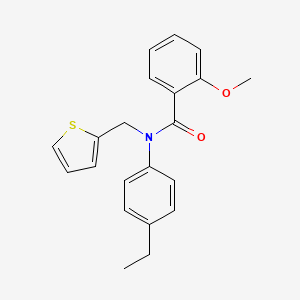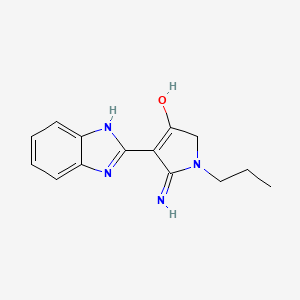![molecular formula C24H27N3O2 B11325955 N-[2-(dimethylamino)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325955.png)
N-[2-(dimethylamino)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diméthylamino)-2-phényléthyl]-5-(5,6,7,8-tétrahydronaphtalén-2-yl)-1,2-oxazole-3-carboxamide est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[2-(diméthylamino)-2-phényléthyl]-5-(5,6,7,8-tétrahydronaphtalén-2-yl)-1,2-oxazole-3-carboxamide implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés comprennent la formation du cycle oxazole, l'introduction du groupe diméthylamino et la fixation du groupe tétrahydronaphtalényle. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour des réactions à grande échelle, la garantie de la disponibilité de matières premières de haute pureté et la mise en œuvre de techniques de purification efficaces pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(diméthylamino)-2-phényléthyl]-5-(5,6,7,8-tétrahydronaphtalén-2-yl)-1,2-oxazole-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels à l'intérieur de la molécule.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont cruciales pour le succès de ces réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxazole, tandis que la réduction pourrait produire des dérivés amine.
Applications De Recherche Scientifique
N-[2-(diméthylamino)-2-phényléthyl]-5-(5,6,7,8-tétrahydronaphtalén-2-yl)-1,2-oxazole-3-carboxamide a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme brique de construction pour synthétiser des molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, y compris les interactions avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du N-[2-(diméthylamino)-2-phényléthyl]-5-(5,6,7,8-tétrahydronaphtalén-2-yl)-1,2-oxazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans diverses voies biologiques. La structure du composé lui permet de se lier à ces cibles, en modulant leur activité et en conduisant aux effets observés.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-(diméthylamino)-1-phényléthyl]-3-(5-{[4-(2-pyridinyl)benzyl]amino}-1H-benzimidazol-2-yl)-1H-indazole-5-carboxamide
- 2-(diméthylamino)éthyl méthacrylate
Unicité
N-[2-(diméthylamino)-2-phényléthyl]-5-(5,6,7,8-tétrahydronaphtalén-2-yl)-1,2-oxazole-3-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses applications potentielles dans divers domaines. Sa structure permet une réactivité chimique et une activité biologique diverses, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C24H27N3O2 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-27(2)22(18-9-4-3-5-10-18)16-25-24(28)21-15-23(29-26-21)20-13-12-17-8-6-7-11-19(17)14-20/h3-5,9-10,12-15,22H,6-8,11,16H2,1-2H3,(H,25,28) |
Clé InChI |
VCHMNHKKRZBXFO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(CNC(=O)C1=NOC(=C1)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-propoxybenzamide](/img/structure/B11325873.png)

![2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11325895.png)
![1-(4-chlorophenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325903.png)
![7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325905.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325907.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11325909.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)
![2-(2,3-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11325913.png)


![4-[7-(2-Bromophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11325935.png)
![7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11325940.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325941.png)
